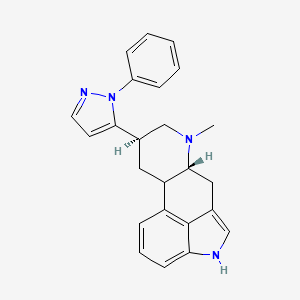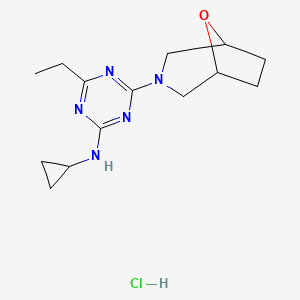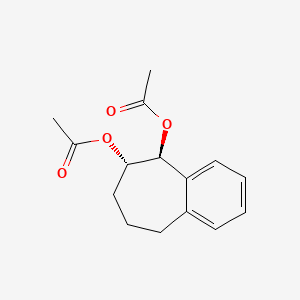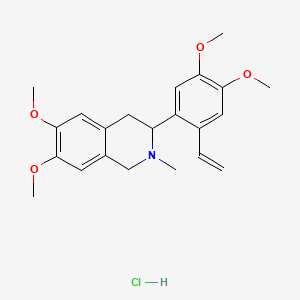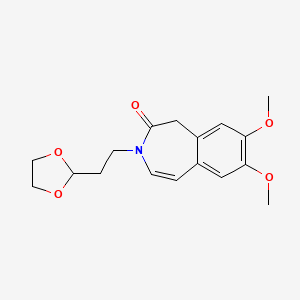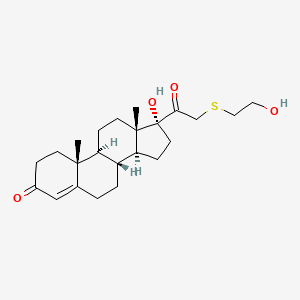
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione is a synthetic steroid compound. It is structurally related to progesterone and is known for its potential applications in various fields such as medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione typically involves multiple steps, starting from readily available steroid precursorsThe reaction conditions often require the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The thioether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of the carbonyl groups can produce secondary alcohols .
Applications De Recherche Scientifique
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular pathways and its potential as a modulator of hormone receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in hormone replacement therapy and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to progesterone receptors, modulating their activity and influencing various biological processes. This interaction can affect gene expression, protein synthesis, and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
17α-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structural features.
21-Hydroxy-17-((1-oxopropoxy)pregn-4-ene-3,20-dione: A synthetic steroid with a different functional group at the 21 position.
Pregn-4-ene-3,20-dione, 17,21-dihydroxy-: Another related compound with hydroxyl groups at both the 17 and 21 positions.
Uniqueness
17-Hydroxy-21-((2-hydroxyethyl)thio)pregn-4-ene-3,20-dione is unique due to the presence of the 2-hydroxyethylthio group at the 21 position. This modification can alter its biological activity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
114967-92-9 |
|---|---|
Formule moléculaire |
C23H34O4S |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(2-hydroxyethylsulfanyl)acetyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O4S/c1-21-8-5-16(25)13-15(21)3-4-17-18(21)6-9-22(2)19(17)7-10-23(22,27)20(26)14-28-12-11-24/h13,17-19,24,27H,3-12,14H2,1-2H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
Clé InChI |
WKAQQKOGFMXBAK-JZTHCNPZSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CSCCO)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


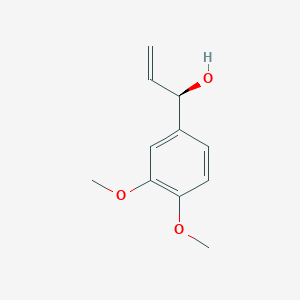
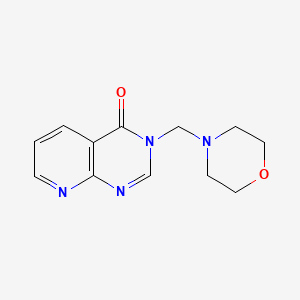
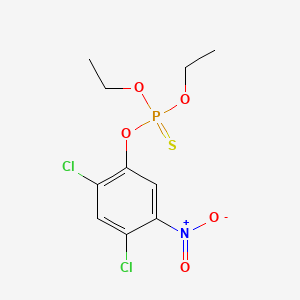
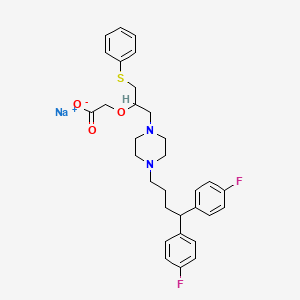
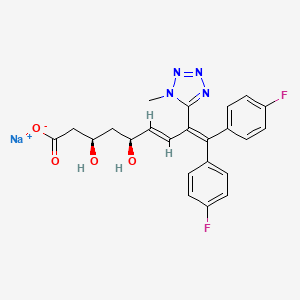
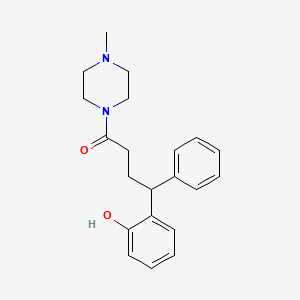
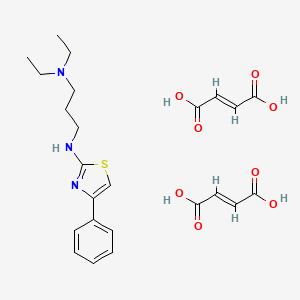
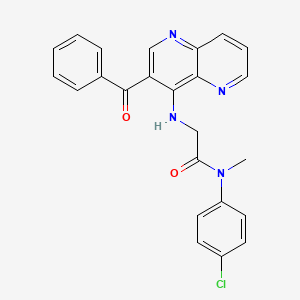
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
